molecular formula C13H19IrO- B13821996 CID 72376366

CID 72376366

Cat. No.: B13821996
M. Wt: 383.51 g/mol
InChI Key: BFOIEPJYAYURSB-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 72376366” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 72376366 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Oxidation Reactions

CID 72376366 likely undergoes oxidation reactions under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO4KMnO_4) or hydrogen peroxide (H2O2H_2O_2) could modify its structure. For example:

  • Primary products : Oxidized derivatives (e.g., ketones, carboxylic acids) depending on the substrate’s functional groups.

  • Conditions : Acidic or alkaline media, elevated temperatures (50–100°C) .

Reduction Reactions

Reductive pathways may involve sodium borohydride (NaBH4NaBH_4) or catalytic hydrogenation (H2/PdH_2/Pd). Potential outcomes include:

  • Hydrogenation of double bonds : Saturated analogs of the compound.

  • Nitro-group reduction : If present, conversion to amines .

Substitution Reactions

Nucleophilic substitution (SN1/SN2) or electrophilic aromatic substitution (EAS) could occur, influenced by the compound’s electronic environment:

  • Reagents : Halogens (Cl2Cl_2, Br2Br_2), alkyl halides, or arylating agents.

  • Major products : Halogenated or alkylated derivatives .

Biological and Pharmacological Interactions

While not directly related to synthetic reactions, studies on structurally similar compounds (e.g., imidazo-triazol derivatives) highlight:

  • Mechanistic pathways : Binding to enzymes or receptors via hydrogen bonding or π-π stacking.

  • Metabolic transformations : Hydroxylation or glutathione conjugation .

Table 1: Hypothetical Reaction Pathways for this compound

Reaction TypeReagents/ConditionsPotential Products
OxidationKMnO4KMnO_4, acidic H2OH_2OKetones, epoxides
ReductionNaBH4NaBH_4, EtOHEtOH, 25°CAlcohols, amines
Electrophilic substitutionCl2Cl_2, FeCl3FeCl_3, 40°CChlorinated derivatives
ElectrochemicalGraphite anode, CH3CNCH_3CN, 1.5 VDimerized or dehydrogenated products

Scientific Research Applications

CID 72376366 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 72376366 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 72376366 include other chemical entities with related structures and properties. These compounds may share similar functional groups or chemical backbones, leading to comparable reactivity and applications.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various scientific fields. Ongoing research continues to explore its potential and uncover new uses for this versatile chemical entity.

Properties

Molecular Formula

C13H19IrO-

Molecular Weight

383.51 g/mol

InChI

InChI=1S/C8H12.C5H7O.Ir/c1-2-4-6-8-7-5-3-1;1-3-4-5(2)6;/h1-2,7-8H,3-6H2;4H,1-2H3;/q;-1;

InChI Key

BFOIEPJYAYURSB-UHFFFAOYSA-N

Canonical SMILES

C[C-]=CC(=O)C.C1C[CH][CH]CC[CH][CH]1.[Ir]

Origin of Product

United States

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